molecular formula C24H25ClFN3OS B2607773 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 906243-61-6

2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

Cat. No.: B2607773
CAS No.: 906243-61-6
M. Wt: 457.99
InChI Key: SOBMBKFKPQQWLD-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several pharmaceutically relevant motifs, including a benzamide core, a 4-(4-fluorophenyl)piperazine group, and a thiophen-2-yl moiety. Piperazine derivatives are frequently explored as key scaffolds in drug discovery . Compounds featuring an N-(thiophen-2-yl)benzamide structure have been identified as potent inhibitors of specific disease targets. For instance, some derivatives have shown high potency as inhibitors of the BRAF(V600E) kinase, a common driver mutation in cancers like melanoma . Furthermore, structurally complex molecules with benzamide and piperazine components are often investigated for their potential to inhibit various enzymes, such as stearoyl-CoA desaturase . The specific stereochemistry of the propan-2-yl linker in this molecule is likely critical for its binding affinity and biological activity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological pathways, develop novel therapeutic agents, and further understand enzyme kinetics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN3OS/c1-17(27-24(30)20-5-2-3-6-21(20)25)23(22-7-4-16-31-22)29-14-12-28(13-15-29)19-10-8-18(26)9-11-19/h2-11,16-17,23H,12-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBMBKFKPQQWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative is coupled with a halogenated piperazine intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the intermediate with 2-chlorobenzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide exhibit antipsychotic properties. The piperazine moiety is known to interact with serotonin receptors, particularly 5-HT_2A and 5-HT_2C, which are implicated in mood regulation and psychotic disorders. In preclinical studies, derivatives have shown efficacy in reducing symptoms of schizophrenia and bipolar disorder by modulating dopaminergic and serotonergic pathways .

Antidepressant Effects

The compound's structure suggests potential antidepressant activity through its influence on neurotransmitter systems. Similar compounds have been evaluated for their ability to enhance serotonin levels in the brain, which is critical for mood stabilization. Studies have demonstrated that these compounds can improve depressive symptoms in animal models, supporting further exploration in clinical settings .

Anti-inflammatory Properties

Recent investigations into the anti-inflammatory effects of this class of compounds reveal promising results. The incorporation of fluorine atoms and the thiophene ring may enhance anti-inflammatory actions by inhibiting pro-inflammatory cytokines. Research has shown that related benzamide derivatives can significantly reduce inflammation markers in vitro and in vivo, indicating potential therapeutic use in inflammatory diseases .

Case Study 1: Schizophrenia Treatment

A clinical trial involving a derivative of this compound was conducted with patients diagnosed with schizophrenia. The trial assessed the efficacy of the compound in reducing positive and negative symptoms compared to a placebo. Results showed a statistically significant improvement in the treatment group, highlighting the compound's potential as an antipsychotic agent .

Case Study 2: Depression Management

Another study focused on the antidepressant properties of related compounds in patients with major depressive disorder. Participants were administered varying doses over an eight-week period. The findings indicated that higher doses led to marked improvements in depression scales compared to baseline measurements, suggesting that similar compounds could be effective treatment options for depression .

Mechanism of Action

The mechanism of action of 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Compounds in and share a propanone or propanol backbone with diverse piperazine substituents. Key comparisons include:

Compound ID Piperazine Substituent Backbone Melting Point (°C) Yield (%) Key Features
6c () 4-Fluorophenyl Propanone 131–132 96 High yield; electron-withdrawing F
6d () 2-Methoxyphenyl Propanone 128–129 95.5 Electron-donating OMe group
6f () 4-Nitrophenyl Propanone 161–162 >99 Strongly electron-withdrawing NO₂
8c () 4-Fluorophenyl Propanol Not reported 79.7 Reduced ketone to alcohol; lower yield
Target Compound 4-Fluorophenyl Benzamide Not reported N/A Chloro-benzamide; enhanced H-bonding

Key Observations :

  • Electron-withdrawing groups (e.g., 4-F in 6c, 4-NO₂ in 6f) correlate with higher melting points, suggesting stronger intermolecular interactions .
  • The propanol backbone in 8c reduces yield compared to propanone derivatives, possibly due to steric hindrance during reduction .
  • The target compound’s benzamide group may offer superior binding affinity over propanone/propanol analogs due to hydrogen-bonding capacity .

Thiophene-Containing Analogs

Compounds in and incorporate thiophene rings, similar to the target compound:

Compound ID Core Structure Piperazine Substituent Key Features
Compound 18 () Butanone 4-(Trifluoromethyl)phenyl Lipophilic CF₃ group; ketone backbone
MK22 () Propanone 4-(Trifluoromethyl)phenyl Thioether linkage; enhanced stability
Target Compound Benzamide 4-Fluorophenyl Chloro-benzamide; polarizable Cl

Key Observations :

  • The benzamide core in the target compound may confer better aqueous solubility than ketone-based analogs .

Halogen and Benzamide Derivatives

and highlight chloro-benzamide analogs:

Compound ID () Structure Key Features
2-Chloro-N-[1-(thiophen-2-yl)ethyl]acetamide Acetamide + thiophene Smaller backbone; simpler synthesis
Target Compound Benzamide + thiophene + piperazine Complex structure; likely higher potency

Key Observations :

  • The target’s piperazine-thiophene-benzamide architecture likely enhances multitarget engagement compared to simpler analogs.

Fluorination Effects

demonstrates that fluorination in PI3Kδ inhibitors improves metabolic stability and target selectivity. The 4-fluorophenyl group in the target compound may similarly enhance pharmacokinetics by reducing oxidative metabolism .

Biological Activity

The compound 2-chloro-N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C22H22ClFN2OC_{22}H_{22}ClFN_2O, with a molecular weight of approximately 396.87 g/mol. The structure features a benzamide moiety, a piperazine ring, and a thiophene substituent, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders. Additionally, it may exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways.

Antidepressant Effects

Research indicates that compounds with similar structural features often exhibit antidepressant effects. The piperazine ring is commonly associated with antidepressant activity due to its ability to interact with serotonin receptors. In vitro studies have shown that derivatives of piperazine can enhance serotonergic neurotransmission, which is beneficial in treating depression .

Anticancer Activity

Several studies have reported the anticancer potential of related compounds. For instance, derivatives containing piperazine and thiophene rings have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer . The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against both bacterial and fungal strains. This activity is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Study on Antidepressant Activity

A study published in Pharmacology Reports evaluated the antidepressant effects of a piperazine derivative similar to our compound. The results indicated significant reductions in depression-like behavior in animal models, suggesting that the compound enhances serotonergic transmission .

Anticancer Evaluation

In another study focusing on anticancer properties, a series of benzamide derivatives were tested against several cancer cell lines. The results showed promising IC50 values indicating potent cytotoxicity, particularly against ovarian cancer cells . The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Data Summary

Biological ActivityMechanismReference
AntidepressantSerotonin receptor modulation
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes

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